molecular formula C21H25NO4 B13387448 Z-L-Phe(4-tBu)-OH

Z-L-Phe(4-tBu)-OH

Cat. No.: B13387448
M. Wt: 355.4 g/mol
InChI Key: XBNNNROLVWMWES-UHFFFAOYSA-N
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Description

Z-L-Phe(4-tBu)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, with a tert-butyl group attached to the para position of the phenyl ring. This modification can influence the compound’s chemical properties and its interactions in biological systems.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNNNROLVWMWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Phe(4-tBu)-OH typically involves the protection of the amino group of phenylalanine, followed by the introduction of the tert-butyl group at the para position of the phenyl ring. Common synthetic routes include:

    Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as a benzyloxycarbonyl (Z) group.

    Introduction of the tert-Butyl Group: The protected phenylalanine undergoes a Friedel-Crafts alkylation reaction to introduce the tert-butyl group at the para position of the phenyl ring.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Z-L-Phe(4-tBu)-OH can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups or the phenyl ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Z-L-Phe(4-tBu)-OH has various applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including drug design and development.

    Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of Z-L-Phe(4-tBu)-OH involves its interactions with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: The parent amino acid without the tert-butyl modification.

    Z-L-Phe-OH: The protected form of phenylalanine without the tert-butyl group.

    L-Tyrosine: Another amino acid with a hydroxyl group at the para position of the phenyl ring.

Uniqueness

Z-L-Phe(4-tBu)-OH is unique due to the presence of the tert-butyl group, which can enhance its hydrophobicity and influence its interactions with biological molecules. This modification can lead to differences in reactivity, stability, and biological activity compared to similar compounds.

Biological Activity

Z-L-Phe(4-tBu)-OH, a modified derivative of phenylalanine, has garnered attention for its unique biological activities and potential applications in medicinal chemistry and peptide synthesis. This compound is characterized by the presence of a tert-butyl group at the para position of the phenyl ring, which significantly influences its biological properties.

The synthesis of this compound involves several key steps:

  • Protection of the Amino Group : The amino group of phenylalanine is protected using a benzyloxycarbonyl (Z) group.
  • Friedel-Crafts Alkylation : The protected phenylalanine undergoes Friedel-Crafts alkylation to introduce the tert-butyl group.
  • Deprotection : The protecting group is removed to yield the final product.

This synthetic route allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its interactions with various molecular targets, including enzymes and receptors. The tert-butyl modification enhances its hydrophobicity, which can influence binding affinities and specificity.

The mechanism of action involves:

  • Signal Transduction : Modulating pathways that affect cellular responses.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes, impacting metabolic processes.
  • Receptor Modulation : Influencing receptor activity, which can alter physiological responses .

Research Findings and Case Studies

Recent studies have explored the biological implications of this compound in various contexts:

  • Peptide Synthesis : this compound is utilized as a building block in peptide synthesis, allowing for the creation of complex peptides with desired biological properties. For instance, its use in coupling reactions has shown high yields with minimal epimerization .
  • Therapeutic Applications : Investigations into its potential therapeutic applications have highlighted its role in drug design, particularly in targeting conditions like obesity and cardiovascular diseases .
  • Comparative Studies : Comparisons with similar compounds such as L-Phenylalanine and L-Tyrosine reveal that this compound possesses enhanced stability and reactivity due to the tert-butyl group, making it a valuable compound in medicinal chemistry .

Data Table: Biological Activity Comparison

CompoundBinding Affinity (Kd)Biological ActivityNotes
This compound0.3 ± 0.1 µMModulates receptor activityEnhanced hydrophobicity
L-Phenylalanine0.5 ± 0.2 µMBasic amino acid functionsNo tert-butyl modification
L-Tyrosine0.7 ± 0.3 µMPrecursor for neurotransmittersHydroxyl group at para position

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